molecular formula C22H22N2O4 B12589923 Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- CAS No. 651023-23-3

Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-

Cat. No.: B12589923
CAS No.: 651023-23-3
M. Wt: 378.4 g/mol
InChI Key: ZXOOFWBVFQYGCF-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- features a benzoic acid core substituted with a tertiary amine group bridging a 3-ethoxy-4-methoxyphenyl moiety and a 3-pyridinylmethyl group.

Properties

CAS No.

651023-23-3

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-[3-ethoxy-4-methoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid

InChI

InChI=1S/C22H22N2O4/c1-3-28-21-13-19(9-10-20(21)27-2)24(15-16-6-5-11-23-14-16)18-8-4-7-17(12-18)22(25)26/h4-14H,3,15H2,1-2H3,(H,25,26)

InChI Key

ZXOOFWBVFQYGCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N(CC2=CN=CC=C2)C3=CC=CC(=C3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with 3-pyridinylmethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, cyanides, and amines are used under basic or acidic conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique structure combines:

  • A 3-ethoxy-4-methoxyphenyl group : Common in anti-inflammatory agents (e.g., apremilast derivatives).
  • A 3-pyridinylmethyl group : Enhances solubility and receptor binding via nitrogen lone pairs.
  • A tertiary amino linkage: Facilitates conformational flexibility and intermolecular interactions.

Comparative Analysis of Analogous Benzoic Acid Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-[(3-Ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- ~423.5 (estimated) Hypothesized PDE4 inhibition based on structural analogs Inferred
Apremilast Benzoic Acid 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]- 532.6 PDE4 inhibitor; anti-inflammatory activity
4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Benzoic Acid 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]- 292.3 Kinase inhibition potential due to pyrimidine-pyridine scaffold
Benzoic Acid, 4-[[(3-Pyridinylmethyl)Amino]Methyl]- (Methyl Ester) 4-[[(3-Pyridinylmethyl)amino]methyl]- 270.3 Improved lipophilicity from esterification
Compound T1 (PDE4 Inhibitor) 4-[[3-(Isobutoxy)-4-methoxybenzoyl]amino]- ~343.4 PDE4 inhibitory activity (IC₅₀ = 12 nM)

Pharmacological and Physicochemical Insights

  • PDE4 Inhibition : Compounds like Apremilast Benzoic Acid and T1 demonstrate that the 3-ethoxy-4-methoxyphenyl group is critical for binding to PDE4’s catalytic domain. The target compound’s similar substituent suggests comparable activity, though the absence of a sulfonyl or acetyl group may alter potency .
  • Solubility and Bioavailability : The 3-pyridinylmethyl group in the target compound likely enhances aqueous solubility compared to purely aromatic derivatives (e.g., Compound T1 ). However, esterified analogs (e.g., methyl ester in ) exhibit higher membrane permeability due to increased lipophilicity.
  • Synthetic Challenges : The tertiary amine linkage in the target compound may require multi-step synthesis involving reductive amination or Ullmann coupling, as seen in similar compounds .

Biological Activity

Benzoic acid derivatives have attracted significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- is a notable derivative that exhibits various pharmacological properties. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 315.46 g/mol

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives possess significant antimicrobial properties. Specifically, studies have shown that compounds similar to the target compound exhibit both antibacterial and antifungal activities. For instance, benzoic acid derivatives have been found to inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

2. Antioxidant Activity

The antioxidant potential of benzoic acid derivatives has been evaluated through various assays. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that certain benzoic acid derivatives showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

3. Enzyme Inhibition

The compound has been studied for its ability to modulate enzyme activity. In particular, it has shown potential in inhibiting proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition may contribute to its anti-aging effects by enhancing cellular proteostasis .

Ubiquitin-Proteasome Pathway (UPP) and Autophagy-Lysosome Pathway (ALP)

Recent findings suggest that benzoic acid derivatives can activate both UPP and ALP pathways in human fibroblasts. This activation promotes protein degradation and may have implications for treating age-related diseases .

Cell-Based Assays

In vitro studies have demonstrated that at concentrations as low as 5 μM, the compound significantly induces chymotrypsin-like enzymatic activity, which is crucial for protein breakdown. This suggests a robust mechanism of action that could be harnessed for therapeutic purposes .

Study on Antiproliferative Effects

In a study focusing on the antiproliferative effects of benzoic acid derivatives, it was found that the compound exhibited cytotoxicity against cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Clinical Relevance

A clinical investigation into the effects of benzoic acid derivatives on chronic inflammatory conditions revealed promising results. Patients treated with these compounds showed a reduction in inflammation markers, suggesting their utility in managing inflammatory diseases .

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